(2R)-1-amino-3-cyclopropylpropan-2-ol
Description
(2R)-1-amino-3-cyclopropylpropan-2-ol is a chiral amino alcohol characterized by a cyclopropyl substituent at the third carbon and a hydroxyl group at the second carbon of the propane backbone. The compound’s structure includes a cyclopropyl ring, which introduces steric strain and unique electronic effects compared to linear or aromatic analogs. Predicted collision cross-section (CCS) values for its adducts range from 123.3 Ų ([M+H]+) to 133.9 Ų ([M+Na]+), indicating moderate molecular size and polarity .
Properties
CAS No. |
2227807-82-9 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2R)-2-Amino-3-phenylpropan-1-ol
Structural Differences :
- The cyclopropyl group in (2R)-1-amino-3-cyclopropylpropan-2-ol is replaced by a phenyl ring in this analog.
Key Contrasts :
- Polarity : The phenyl group may reduce solubility in polar solvents compared to the cyclopropyl analog.
- Biological Activity: Phenyl-containing amino alcohols are often explored as β-blocker precursors, whereas cyclopropyl analogs may exhibit distinct pharmacokinetics due to ring strain .
(2R)-3-amino-2-fluoropropan-1-ol (CAS 344413-79-2)
Structural Differences :
Physicochemical Properties :
- Molecular Size: Smaller size (C3H8FNO vs. C6H11NO) likely results in lower CCS values compared to the cyclopropyl compound (though experimental CCS data are unavailable) .
- Acidity : Fluorine’s electronegativity may enhance acidity of the hydroxyl group, influencing reactivity.
(2R)-1-amino-3-cyclohexylpropan-2-ol (Hypothetical Analog)
Structural Differences :
- Cyclohexyl substituent replaces cyclopropyl, eliminating ring strain but increasing hydrophobicity.
Predicted Properties :
- Solubility : Lower aqueous solubility due to the bulky cyclohexyl group.
- CCS : Larger molecular volume would likely increase CCS values beyond those of the cyclopropyl analog.
Comparative Data Table
Research Implications
- Cyclopropyl vs. Phenyl : Cyclopropyl’s ring strain may enhance reactivity in catalytic processes, while phenyl analogs offer rigidity for receptor binding.
- Fluorine Substitution : Fluorine’s electronic effects could improve bioavailability but reduce steric bulk compared to cyclopropyl.
- Data Gaps: Experimental CCS, solubility, and biological activity data for this compound are urgently needed to validate computational predictions .
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